molecular formula C10H9BrN2O2 B1588303 Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 67625-37-0

Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B1588303
CAS RN: 67625-37-0
M. Wt: 269.09 g/mol
InChI Key: MWDCKDQQAFZDOH-UHFFFAOYSA-N
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Description

Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate is an organic compound consisting of a bromoimidazopyridine ring with an ethyl substituent. It is a versatile reagent that has been used in numerous organic syntheses and has broad applications in scientific research.

Scientific Research Applications

  • Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H9BrN2O2 .
  • It is available for purchase from various chemical suppliers, and it’s often used in scientific research .
  • One study mentioned the use of similar compounds in the detection of new bioactive chemical entities affording protection to seizures .

properties

IUPAC Name

ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-6-13-5-7(11)3-4-9(13)12-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDCKDQQAFZDOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428003
Record name ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate

CAS RN

67625-37-0
Record name 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67625-37-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
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Synthesis routes and methods I

Procedure details

15.00 g of 2-amino-5-bromopyridine (3), 16.99 g of ethyl 3-bromo-2-oxopropanoate were dissolved in ethanol (100 mL), and the solution is heated at reflux for 8 hours. The reaction mixture was concentrated, and saturated aqueous NaHCO3 was added to the residue. The resulting precipitate was isolated by filtration, and washed with water to afford 17.01 g of the titled compound as colorless powder (yield: 73%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
16.99 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
73%

Synthesis routes and methods II

Procedure details

Ethylbromopyruvate (62.0 g; 318 mmol; 40.0 ml) was added to a solution of 5-bromo-2-aminopyridine (50.0 g; 289 mmol) in ethanol (500 ml) through a dropping funnel. The reaction batch was first stirred for 30 min at room temperature and then refluxed for 8 hours while stirring (DC control: DCE-ethanol 5:1). The solvent was removed under vacuum and the residue taken up in DCM. It was washed first with saturated common salt solution and then with saturated sodium hydrogen carbonate solution. The organic phase was dried over magnesium sulfate, filtered and concentrated to dryness. The residue was recrystallized from dry diethyl ether. Yield: 41 g (53%)
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
DCE ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
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Reactant of Route 6
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Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate

Citations

For This Compound
5
Citations
D Sriram, J Kumari - Synlett, 2023 - thieme-connect.com
In the pharmaceutical industry, boronic acid and esters play an important role in API-based synthesis. The most efficient way of preparing various active agents is palladium-catalyzed …
Number of citations: 0 www.thieme-connect.com
KN Sanghavi, GK Dhuda… - Polycyclic Aromatic …, 2023 - Taylor & Francis
An efficient and facile synthetic procedure has been developed for the synthesis of novel series of Bis-6-aryl-imidazo[1,2-a]pyridine-2-carboxamide containing 3,3'-((oxybis(ethane-2,1-…
Number of citations: 1 www.tandfonline.com
S Wang, Y Chen, D Chen, W Ye, L Yao, Z Huang… - Journal of Molecular …, 2023 - Elsevier
Imidazo[1,2-a]pyridine derivatives, exhibiting good biological activity, are widely present in drug molecules. The title compound (S)-N-(1-phenylethyl)-6-(4-(trifluoromethoxy)phenyl)…
Number of citations: 1 www.sciencedirect.com
AA Alzain, L Brisson, PO Delaye, M Pénichon… - European Journal of …, 2021 - Elsevier
Herein, we report the design, synthesis and evaluation of novel bioinspired imidazo[1,2-a:4,5c’]dipyridines. The structural optimization identified four anti-proliferative compounds. …
Number of citations: 3 www.sciencedirect.com
I Grimm, ST Hauer, T Schulte, G Wycich… - … Process Research & …, 2020 - ACS Publications
Herein we describe a straightforward approach for the scale-up of photoredox cross-coupling reactions from milligram to multigram scale using immersion-well batch reactors with …
Number of citations: 21 pubs.acs.org

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